5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine
Overview
Description
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is a heterocyclic compound that features both a brominated pyridine ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine typically involves the bromination of a pyridine derivative followed by the introduction of the imidazole moiety. One common method includes:
Bromination: Starting with pyridin-3-amine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Imidazole Introduction: The brominated intermediate is then reacted with imidazole in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The compound can engage in cross-coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling: Palladium catalysts (Pd/C) with bases like triethylamine (Et3N) or potassium carbonate (K2CO3).
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of imidazole N-oxides.
Coupling: Formation of biaryl or aryl-alkene derivatives.
Scientific Research Applications
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-imidazole
- 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
- 5-Bromo-1H-benzo[d]imidazole
Uniqueness
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is unique due to the presence of both a brominated pyridine and an imidazole moiety, which can confer distinct electronic and steric properties. This dual functionality makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c10-7-3-8(5-11-4-7)14-6-9-12-1-2-13-9/h1-5,14H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSUXQJDCGCYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CNC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.